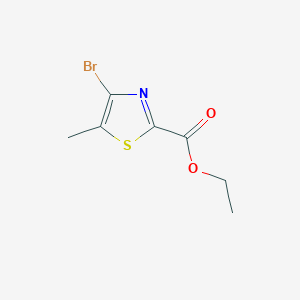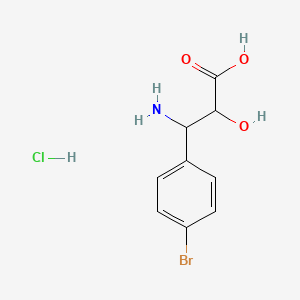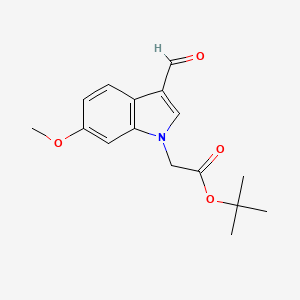![molecular formula C12H30Cl2N2O B13457288 2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride is a complex organic compound that belongs to the class of amines and alcohols. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of hexylamine with methylamine to form the intermediate hexyl(methyl)amine. This intermediate is then reacted with ethylene oxide to produce 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The amine and alcohol groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)ethanol: A simpler analog with similar functional groups but lacking the hexyl chain.
2-(Ethylamino)ethanol: Another analog with an ethyl group instead of a hexyl group.
N-Methylethanolamine: A related compound with a similar structure but different substituents.
Uniqueness
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups and the presence of a hexyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H30Cl2N2O |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
2-[2-[hexyl(methyl)amino]ethyl-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H28N2O.2ClH/c1-4-5-6-7-8-13(2)9-10-14(3)11-12-15;;/h15H,4-12H2,1-3H3;2*1H |
InChI-Schlüssel |
KOBUJVJVKXZGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)CCN(C)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)



![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)

